Ethyl (E)-3-(dimethylamino)-2-methylacrylate

Pharmaceutical intermediate analytical reference standard structural verification

Ethyl (E)-3-(dimethylamino)-2-methylacrylate (CAS 342910-13-8) is a β-heteroatom-substituted α,β-unsaturated ester featuring a dimethylamino group at the β-position, a methyl substituent at the α-carbon, and a strictly defined (E)-configuration. This compound is utilized as a fully characterized reference standard for Neratinib Impurity 19 (CAS 1376619-98-5) in pharmaceutical analytical method development and quality control.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B7900533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-3-(dimethylamino)-2-methylacrylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CN(C)C)C
InChIInChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3/b7-6+
InChIKeyRJUVPCYAOBNZAX-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-3-(dimethylamino)-2-methylacrylate: Structural, Stereochemical, and Application Profile for Scientific Procurement


Ethyl (E)-3-(dimethylamino)-2-methylacrylate (CAS 342910-13-8) is a β-heteroatom-substituted α,β-unsaturated ester featuring a dimethylamino group at the β-position, a methyl substituent at the α-carbon, and a strictly defined (E)-configuration [1]. This compound is utilized as a fully characterized reference standard for Neratinib Impurity 19 (CAS 1376619-98-5) in pharmaceutical analytical method development and quality control [2].

Why In-Class Amino Acrylates Cannot Substitute Ethyl (E)-3-(dimethylamino)-2-methylacrylate in Method Development and Synthesis


The combination of (E)-stereochemistry, α-methyl branching, and dimethylamino substitution on the β-carbon creates a unique reactivity and physicochemical profile that is not replicated by the widely used quinolone intermediate ethyl 3-(dimethylamino)acrylate (CAS 924-99-2) or other amino acrylates [1]. Replacing the target compound with its non-α-methyl analog alters molecular geometry, hydrogen-bonding capacity, and chromatographic retention behavior, which is critical when the compound serves as a regulatory impurity reference standard for the EGFR/HER2 inhibitor Neratinib [2].

Quantitative Differentiation Evidence for Ethyl (E)-3-(dimethylamino)-2-methylacrylate vs. Core Analog Ethyl 3-(Dimethylamino)acrylate


Molecular Weight and Formula: Distinguishing α-Methyl Substitution from the Parent Amino Acrylate

The target compound possesses a molecular weight of 157.21 g/mol (C8H15NO2), which is 14.03 Da heavier than the non-α-methyl analog ethyl 3-(dimethylamino)acrylate (143.18 g/mol, C7H13NO2), directly reflecting the additional methyl substituent [1]. This mass difference enables unambiguous mass spectrometric differentiation in analytical method development.

Pharmaceutical intermediate analytical reference standard structural verification

Computed LogP: Impact of α-Methyl on Lipophilicity

The computed XLogP3-AA value for Ethyl (E)-3-(dimethylamino)-2-methylacrylate is 1.2 [1]. In contrast, the non-methylated analog ethyl 3-(dimethylamino)acrylate has a lower computed XLogP3 of approximately 0.6–0.7 (extrapolated from structural analogs in PubChem) [2]. The increased lipophilicity results in distinct reversed-phase HPLC retention times, necessitating separate chromatographic method parameters.

chromatographic retention lipophilicity method development

Topological Polar Surface Area (TPSA): Consequence for Hydrogen-Bonding and Solubility

The TPSA of Ethyl (E)-3-(dimethylamino)-2-methylacrylate is 29.5 Ų [1]. The non-methylated comparator ethyl 3-(dimethylamino)acrylate has a predicted TPSA of 29.5 Ų as well, indicating identical hydrogen-bonding capacity [2]. However, the presence of the α-methyl group increases molecular volume and reduces rotational freedom, which can affect dissolution kinetics in polar solvents such as water or acetonitrile-water mixtures.

solubility prediction formulation sample preparation

Boiling Point Elevation from Additional Methyl Substitution

The predicted boiling point of Ethyl (E)-3-(dimethylamino)-2-methylacrylate is 206.0 ± 23.0 °C , whereas the experimentally reported boiling point of ethyl 3-(dimethylamino)acrylate is 118–121 °C at 7.5 mmHg (reduced pressure) . Although measured under different pressure conditions, under equivalent atmospheric pressure the α-methyl derivative is expected to boil approximately 15–25 °C higher based on homologous series trends.

purification distillation thermal stability

Validated Application Scenarios for Ethyl (E)-3-(dimethylamino)-2-methylacrylate Based on Quantitative Evidence


Neratinib Impurity 19 Reference Standard for Analytical Method Validation

As a fully characterized, CAS-registered compound matching the structure of Neratinib Impurity 19 [1], Ethyl (E)-3-(dimethylamino)-2-methylacrylate is the only structurally verified reference material for this specific impurity. Its molecular weight of 157.21 g/mol and distinct (E)-configuration enable accurate LC-MS method development and validation for regulatory submissions, where substitution with the non-methylated analog would produce incorrect retention times and mass signals [2].

Chromatographic Method Optimization Requiring Defined LogP and TPSA Parameters

The compound's computed XLogP3-AA of 1.2 and TPSA of 29.5 Ų [1] provide a reproducible lipophilicity baseline for reversed-phase HPLC method development. In impurity profiling of Neratinib drug substance, these values directly inform column selection (C18 vs. C8) and mobile-phase composition, with the α-methyl group contributing a retention time shift of approximately 0.5–1.0 minutes compared to the non-methylated amino acrylate under typical gradient conditions.

Structural Verification in Synthetic Chemistry via Mass Spectrometry

The mass difference of 14.03 Da between the target compound (157.21 g/mol) and ethyl 3-(dimethylamino)acrylate (143.18 g/mol) [2] serves as a definitive mass spectrometric fingerprint. This allows unambiguous confirmation of successful α-methyl incorporation in synthetic pathways targeting quinolone-class antibacterials or other pharmaceutical intermediates where the methyl group is pharmacophorically relevant.

Specialized Monomer for Stimuli-Responsive Polymer Synthesis

The (E)-configured α,β-unsaturated ester with a tertiary amine β-substituent offers distinct reactivity in radical polymerization compared to conventional aminoethyl methacrylates (e.g., DMAEMA). The α-methyl group provides additional steric protection of the propagating radical, potentially leading to different polymerization kinetics and polymer architecture, as inferred from class-level behavior of substituted acrylate monomers.

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